ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9460141
InChI: InChI=1S/C17H24N4O3S2/c1-6-24-15(23)14-11(5)19-17(26-14)21-13(22)8-25-16-18-10(4)12(20-16)7-9(2)3/h9H,6-8H2,1-5H3,(H,18,20)(H,19,21,22)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C)C
Molecular Formula: C17H24N4O3S2
Molecular Weight: 396.5 g/mol

ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC9460141

Molecular Formula: C17H24N4O3S2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C17H24N4O3S2
Molecular Weight 396.5 g/mol
IUPAC Name ethyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C17H24N4O3S2/c1-6-24-15(23)14-11(5)19-17(26-14)21-13(22)8-25-16-18-10(4)12(20-16)7-9(2)3/h9H,6-8H2,1-5H3,(H,18,20)(H,19,21,22)
Standard InChI Key WJBQHFYNQPZZMQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Composition and Functional Groups

The compound’s IUPAC name, ethyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate, reflects its intricate architecture. Key structural components include:

  • A thiazole ring substituted with a methyl group at position 4 and an ester group at position 5.

  • An imidazole ring bearing a methyl group at position 4 and an isobutyl chain at position 5, connected via a sulfanyl-acetyl bridge to the thiazole’s amino group.

The ester moiety (ethoxycarbonyl) enhances lipid solubility, while the sulfanyl bridge (-S-) contributes to redox activity and metal coordination.

Table 1: Comparative Molecular Properties of Related Thiazole-Imidazole Hybrids

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₁₇H₂₄N₄O₃S₂396.5Thiazole, imidazole, ester, sulfanyl
Ethyl 2-[2-(2-benzamido...) C₂₄H₃₁N₃O₆S489.6Benzamido, leucinate, ester
Ethyl [2-({[(5-ethyl-4-methyl...) C₁₆H₂₀N₄O₄S₂396.5Pyrimidinone, acetate, sulfanyl

Synthesis Pathways and Reaction Mechanisms

Stepwise Assembly of the Hybrid Structure

Synthesis typically proceeds through three stages :

  • Imidazole Ring Formation: Condensation of 4-methylpentane-1,3-dione with thiourea under acidic conditions yields the 5-isobutyl-4-methylimidazole-2-thiol intermediate.

  • Thiazole Ring Construction: Cyclization of ethyl 2-amino-4-methylthiazole-5-carboxylate with chloroacetyl chloride, followed by amination.

  • Coupling Reaction: The sulfanyl-acetyl bridge is formed via nucleophilic substitution between the imidazole-2-thiol and α-chloroacetamide derivatives.

Critical reaction conditions include anhydrous solvents (e.g., DMF), catalysts like triethylamine, and temperatures maintained at 60–80°C to optimize yields.

Biological Activity and Mechanism of Action

Antimicrobial Potency

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 8 µg/mL) and fungi (Candida albicans MIC: 16 µg/mL). The mechanism involves:

  • Cell membrane disruption via sulfanyl-mediated thiol oxidation.

  • Inhibition of ergosterol biosynthesis in fungi through imidazole coordination to cytochrome P450 enzymes .

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α production by 62% at 50 mg/kg doses. The thiazole ring modulates NF-κB signaling, while the ester group enhances bioavailability in inflamed tissues.

Comparative Analysis with Structural Analogues

Impact of Substituents on Bioactivity

  • Benzamido Derivatives : The bulky benzamido group in CID 2915100 reduces membrane permeability, lowering antimicrobial efficacy compared to the target compound.

  • Pyrimidinone Hybrids : Replacement of the imidazole with a pyrimidinone ring abolishes anti-inflammatory effects but enhances kinase inhibition.

Table 2: Biological Activity Comparison

CompoundAntimicrobial (MIC, µg/mL)Anti-Inflammatory (% TNF-α Inhibition)Anticancer (% Cell Death)
Target Compound8–166248
CID 2915100 >642215
CID 135472806 32872

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator